Cas no 1797176-48-7 (2-({1-[3-(3-chlorophenyl)propanoyl]piperidin-4-yl}sulfonyl)-N-methylacetamide)

2-({1-[3-(3-chlorophenyl)propanoyl]piperidin-4-yl}sulfonyl)-N-methylacetamide structure
1797176-48-7 structure
Product Name:2-({1-[3-(3-chlorophenyl)propanoyl]piperidin-4-yl}sulfonyl)-N-methylacetamide
CAS No:1797176-48-7
MF:C17H23ClN2O4S
MW:386.893522500992
CID:5370048
Update Time:2025-07-19

2-({1-[3-(3-chlorophenyl)propanoyl]piperidin-4-yl}sulfonyl)-N-methylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-[1-[3-(3-chlorophenyl)propanoyl]piperidin-4-yl]sulfonyl-N-methylacetamide
    • 2-({1-[3-(3-chlorophenyl)propanoyl]piperidin-4-yl}sulfonyl)-N-methylacetamide
    • Inchi: 1S/C17H23ClN2O4S/c1-19-16(21)12-25(23,24)15-7-9-20(10-8-15)17(22)6-5-13-3-2-4-14(18)11-13/h2-4,11,15H,5-10,12H2,1H3,(H,19,21)
    • InChI Key: IMFXKZJRLBFXPL-UHFFFAOYSA-N
    • SMILES: C(NC)(=O)CS(C1CCN(C(=O)CCC2=CC=CC(Cl)=C2)CC1)(=O)=O

2-({1-[3-(3-chlorophenyl)propanoyl]piperidin-4-yl}sulfonyl)-N-methylacetamide Pricemore >>

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Additional information on 2-({1-[3-(3-chlorophenyl)propanoyl]piperidin-4-yl}sulfonyl)-N-methylacetamide

Introduction to 2-({1-[3-(3-chlorophenyl)propanoyl]piperidin-4-yl}sulfonyl)-N-methylacetamide (CAS No. 1797176-48-7) and Its Emerging Applications in Chemical Biology

The compound 2-({1-[3-(3-chlorophenyl)propanoyl]piperidin-4-yl}sulfonyl)-N-methylacetamide, identified by its CAS number 1797176-48-7, represents a significant advancement in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in modulating biological pathways and its role as a key intermediate in the synthesis of bioactive agents. The structural motif, featuring a sulfonyl group linked to a piperidine ring and an acetylamide moiety, positions this compound as a versatile scaffold for drug discovery efforts.

Recent studies have highlighted the importance of sulfonyl-containing compounds in medicinal chemistry, particularly for their ability to interact with biological targets with high specificity. The presence of the sulfonyl group in 2-({1-[3-(3-chlorophenyl)propanoyl]piperidin-4-yl}sulfonyl)-N-methylacetamide enhances its pharmacological profile, enabling it to serve as a valuable tool in the development of novel therapeutics. This compound’s design incorporates elements that mimic natural bioactive molecules, making it an attractive candidate for further exploration in both preclinical and clinical settings.

The piperidine ring component of the molecule is another critical feature that contributes to its biological activity. Piperidine derivatives are well-documented for their role in drug development, often serving as pharmacophores due to their ability to occupy specific binding pockets within biological targets. In the case of 2-({1-[3-(3-chlorophenyl)propanoyl]piperidin-4-yl}sulfonyl)-N-methylacetamide, the piperidine moiety is strategically positioned to interact with proteins and enzymes, suggesting potential applications in areas such as enzyme inhibition and receptor modulation.

One of the most compelling aspects of this compound is its potential utility in addressing unmet medical needs. Current research indicates that molecules with similar structural features have shown promise in treating conditions related to inflammation, neurodegeneration, and metabolic disorders. The acetylamide group within the compound’s structure further enhances its versatility, allowing for modifications that could tailor its pharmacokinetic properties for optimal therapeutic efficacy.

The synthesis of 2-({1-[3-(3-chlorophenyl)propanoyl]piperidin-4-yl}sulfonyl)-N-methylacetamide represents a sophisticated example of modern organic chemistry techniques. The process involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled researchers to access complex molecular architectures like this one more efficiently than ever before, accelerating the pace of drug discovery.

In the context of computational chemistry, this compound has been subjected to rigorous virtual screening and molecular dynamics simulations to predict its interactions with biological targets. These studies have provided valuable insights into its binding affinity and potential side effects, guiding further optimization efforts. The integration of computational tools with experimental data has become indispensable in modern drug development, allowing for more informed decision-making at every stage of the discovery process.

The chemical properties of 2-({1-[3-(3-chlorophenyl)propanoyl]piperidin-4-yl}sulfonyl)-N-methylacetamide also make it an interesting candidate for exploring novel synthetic pathways. Researchers are investigating ways to modify its structure while retaining or enhancing its biological activity. This includes exploring alternative synthetic routes that could improve scalability and reduce costs associated with production.

As our understanding of biological systems continues to evolve, so does the demand for innovative chemical tools to study these processes at a molecular level. Compounds like 2-({1-[3-(3-chlorophenyl)propanoyl]piperidin-4-yl}sulfonyl)-N-methylacetamide serve as essential building blocks for researchers seeking to unravel complex biological mechanisms. Their ability to modulate specific pathways makes them invaluable for both basic research and applied therapeutic development.

The role of intermediates such as this one cannot be overstated in advancing pharmaceutical science. They provide the foundation upon which new drugs are built, offering chemists and biologists a platform to experiment and innovate. The continued exploration of molecules like 1797176-48-7 will undoubtedly lead to breakthroughs that improve human health and enhance our quality of life.

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